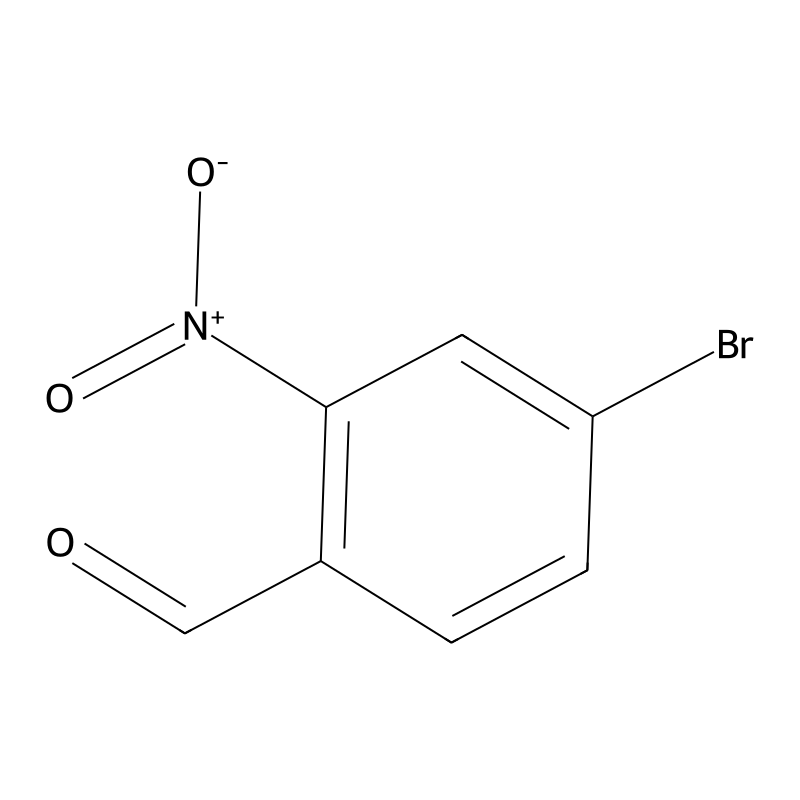

4-Bromo-2-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Bromo-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a white to pale yellow solid with a melting point of 95-100 °C []. Several methods have been reported for its synthesis, including:

- Nitration of 4-bromotoluene followed by Vilsmeier-Haack formylation [, ].

- Direct nitration of 4-bromobenzaldehyde using nitric acid and sulfuric acid [].

These methods are well-established in organic chemistry and are described in detail in various scientific publications [, , ].

Applications in Organic Synthesis:

-Bromo-2-nitrobenzaldehyde serves as a valuable building block in organic synthesis due to the presence of both a reactive aldehyde group and an electron-withdrawing nitro group. These functional groups can participate in various chemical reactions, allowing for the synthesis of diverse organic molecules. Some examples include:

- Aldol condensation: The aldehyde group can undergo aldol condensation with various nucleophiles to form β-hydroxy carbonyl compounds [].

- Wittig reaction: The aldehyde group can participate in the Wittig reaction with stabilized ylides to form alkenes [].

- Reductive amination: The aldehyde group can be reduced to a primary amine using various reducing agents, followed by amination with different amines to form secondary amines [].

- Suzuki-Miyaura coupling: The bromo group allows for cross-coupling reactions with various boronic acids under Suzuki-Miyaura coupling conditions, enabling the introduction of diverse functional groups at the para position [].

These reactions are fundamental in organic synthesis and are employed in the development of new pharmaceuticals, agrochemicals, and functional materials [, , , ].

Other Potential Applications:

-Bromo-2-nitrobenzaldehyde is also being explored for potential applications in other areas of scientific research, such as:

- Material science: As a precursor for the synthesis of novel polymers with specific electrical and optical properties [].

- Biomedical research: As a starting material for the development of new drugs or diagnostic agents [].

However, these applications are still under investigation, and further research is needed to fully explore the potential of 4-bromo-2-nitrobenzaldehyde in these fields [, ].

4-Bromo-2-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₄BrNO₃ and a molecular weight of 230.02 g/mol. It is characterized by a light orange to yellow crystalline powder, with a melting point ranging from 95.0 to 99.0 °C . This compound features a bromine atom and a nitro group attached to a benzaldehyde structure, which contributes to its unique chemical properties and reactivity.

The compound is known for its solubility in methanol and is sensitive to air, requiring storage under inert gas conditions to maintain stability . It is classified as hazardous, with potential skin and eye irritations noted in safety data sheets .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can react with amines or hydrazines to form imines or hydrazones, respectively, which are useful in synthesizing more complex molecules .

- Electrophilic Substitution: The presence of both the bromine and nitro groups allows for electrophilic aromatic substitution reactions, where further functionalization of the benzene ring can occur.

Research indicates that 4-Bromo-2-nitrobenzaldehyde exhibits notable biological activities. It has been explored for its potential as an antibacterial agent and has shown activity against various strains of bacteria . Additionally, compounds with similar structures have been studied for their roles in inhibiting specific enzymes related to cancer progression, suggesting that 4-bromo-2-nitrobenzaldehyde may also possess anticancer properties.

Several synthetic routes exist for the preparation of 4-Bromo-2-nitrobenzaldehyde:

- Nitration of Bromobenzaldehyde: Starting from bromobenzaldehyde, nitration using a mixture of concentrated sulfuric and nitric acids can yield the nitro derivative.

- Bromination of 2-Nitrobenzaldehyde: Alternatively, 2-nitrobenzaldehyde can be brominated using bromine in an appropriate solvent to introduce the bromine substituent at the para position.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

4-Bromo-2-nitrobenzaldehyde finds applications in various fields:

- Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs targeting bacterial infections .

- Dyes and Pigments: The compound serves as a dyestuff in various applications due to its chromophoric properties.

- Research: It is employed in chemical research for studying reaction mechanisms involving aldehydes and nitro compounds.

Interaction studies involving 4-Bromo-2-nitrobenzaldehyde have focused on its reactivity with biological molecules. For instance, it has been shown to interact with amino acids and proteins, potentially affecting their function. The compound's ability to form adducts with nucleophiles suggests it may play a role in modulating biological pathways through covalent modification of biomolecules .

Several compounds share structural similarities with 4-Bromo-2-nitrobenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Nitrobenzaldehyde | Nitro group at position 2 | Lacks bromine; used in similar synthetic routes |

| 4-Chloro-2-nitrobenzaldehyde | Chlorine instead of bromine | Different halogen; affects reactivity and solubility |

| 4-Bromo-3-nitrobenzaldehyde | Nitro group at position 3 | Altered position affects electrophilic substitution |

| 3-Bromo-4-nitrobenzaldehyde | Nitro group at position 4 | Similar reactivity but different substitution pattern |

These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and applications of these compounds.

Molecular Formula and Weight

4-Bromo-2-nitrobenzaldehyde possesses the molecular formula C₇H₄BrNO₃, representing a substituted benzaldehyde derivative with a molecular weight of 230.02 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 5551-12-2 and carries the MDL number MFCD00463687 [2] [4] [3]. The molecular structure consists of a benzene ring bearing three distinct functional groups: an aldehyde group at position 1, a nitro group at position 2, and a bromine atom at position 4 [1] [5].

The SMILES notation for this compound is O=CC1=CC=C(Br)C=C1N+=O, which provides a linear representation of its molecular connectivity [2] [3]. The InChI key GSXUXSXBEUJRAJ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [1] [3].

Stereochemistry and Conformational Analysis

The stereochemistry of 4-Bromo-2-nitrobenzaldehyde is characterized by the planar aromatic system with minimal deviation from coplanarity [6] [7]. Crystallographic studies of related nitrobenzaldehyde compounds reveal that the nitro group typically exhibits slight rotation relative to the benzene ring plane, with dihedral angles ranging from 10° to 25° depending on intermolecular interactions [8] [9]. The aldehyde group generally maintains near-coplanarity with the aromatic ring, with oxygen atom deviations from the ring plane typically less than 0.2 Angstroms [8] [9].

Conformational analysis indicates that the molecule adopts a relatively rigid structure due to the electron-withdrawing nature of both the nitro and aldehyde groups, which minimize rotational freedom around the carbon-carbon bonds connecting these substituents to the benzene ring [6] [7]. The bromine substituent, being monovalent, does not introduce additional conformational complexity but contributes to the overall steric profile of the molecule [7].

Crystalline Structure

While specific X-ray crystallographic data for 4-Bromo-2-nitrobenzaldehyde are limited in the literature, structural studies of closely related compounds provide valuable insights into the expected crystal packing behavior [7] [8] [9]. Nitrobenzaldehyde derivatives typically crystallize in monoclinic space groups with moderate density values [8] [9]. The crystal structure is stabilized primarily through aromatic π-π stacking interactions, with centroid-to-centroid separations typically ranging from 3.7 to 3.9 Angstroms [8] [9].

Intermolecular hydrogen bonding interactions are generally weak in nitrobenzaldehyde systems due to the absence of strong hydrogen bond donors [8] [9]. The crystal packing is therefore dominated by van der Waals forces and dipole-dipole interactions arising from the polar nitro and aldehyde functional groups [7] [8]. The presence of the bromine atom introduces additional halogen bonding possibilities, which may influence the overall crystal structure and stability [10].

Physical Properties

Melting and Boiling Points

4-Bromo-2-nitrobenzaldehyde exhibits a melting point in the range of 95.0 to 99.0 degrees Celsius, indicating a relatively low melting crystalline solid at ambient conditions [11] [12] [13] [14]. The narrow melting point range suggests good purity and crystalline order in typical commercial preparations [15] [16]. The boiling point has been predicted to be 334.4 ± 32.0 degrees Celsius at standard atmospheric pressure, though experimental verification of this value requires careful handling due to potential thermal decomposition [11] [17] [13] [14].

The thermal stability of the compound is influenced by the presence of multiple electron-withdrawing groups, which can lead to decomposition pathways involving elimination reactions or oxidative processes at elevated temperatures [18] [15]. The relatively low melting point compared to simple benzaldehyde reflects the impact of the heavy bromine substituent and the polar nitro group on intermolecular interactions [11] [13].

Solubility Profile

The solubility characteristics of 4-Bromo-2-nitrobenzaldehyde are dominated by its polar functional groups and molecular structure [11] [13] [14]. The compound demonstrates good solubility in methanol, reflecting the polar nature of the nitro and aldehyde functionalities [11] [12] [13]. This solubility pattern is consistent with other nitroaromatic aldehydes, where polar protic solvents provide favorable solvation of the electron-deficient aromatic system [13] [14].

The compound exhibits limited solubility in non-polar solvents due to the strong dipole moment associated with the nitro group and the polarizable nature of the carbonyl function [19] [11]. Computational analysis indicates a topological polar surface area of 60.21 square Angstroms and a calculated LogP value of 2.1698, suggesting moderate lipophilicity balanced by significant polar character [19].

Color and Physical Appearance

4-Bromo-2-nitrobenzaldehyde appears as a crystalline powder with coloration ranging from light orange to yellow to green, depending on purity and crystal form [11] [12] [13] [15] [14]. The color arises from electronic transitions within the extended conjugated system formed by the benzene ring and the electron-withdrawing substituents [19] [11]. The compound exists as a solid at room temperature with a powder-to-crystal morphology [11] [13] [14].

The UV-visible absorption characteristics show a maximum absorption wavelength at 260 nanometers when dissolved in acetonitrile, indicating significant electronic delocalization within the aromatic system [11] [12] [14]. This absorption band corresponds to π→π* transitions modified by the electron-withdrawing effects of the substituents [19] [11].

Density and Stability Parameters

The predicted density of 4-Bromo-2-nitrobenzaldehyde is 1.781 ± 0.06 grams per cubic centimeter, reflecting the presence of the heavy bromine atom and the compact molecular packing [11] [17] [13] [14]. This density value is consistent with other brominated aromatic compounds and indicates relatively efficient crystal packing [17] [13].

Stability parameters indicate that the compound should be stored under inert gas conditions and protected from air and light to prevent oxidative degradation [18]. The recommended storage temperature is below 15 degrees Celsius in a cool, dark environment [18]. The compound exhibits air sensitivity, which is attributed to potential oxidation of the aldehyde function and possible photochemical reactions involving the nitro group [18] [19].

Chemical Reactivity

Functional Group Analysis

4-Bromo-2-nitrobenzaldehyde contains three distinct reactive functional groups that contribute to its overall chemical behavior [2] [3] . The aldehyde group at position 1 serves as the primary electrophilic center, capable of undergoing nucleophilic addition reactions characteristic of carbonyl compounds [21] [22] [23]. The nitro group at position 2 acts as a strong electron-withdrawing substituent, significantly influencing the electronic properties of the entire molecular system [24] [25].

The bromine atom at position 4 functions as both an electron-withdrawing group through inductive effects and a potential leaving group in nucleophilic substitution reactions [24] [26]. The combination of these functional groups creates a highly electron-deficient aromatic system with enhanced reactivity toward nucleophilic attack at the aldehyde carbon and reduced reactivity of the aromatic ring toward electrophilic substitution [24] [25] [26].

The molecular architecture allows for potential interactions between functional groups, particularly through the extended conjugation system that connects the aldehyde and nitro groups via the aromatic ring [27] [24]. This electronic communication influences both the reactivity patterns and the spectroscopic properties of the compound [27] [28].

Electronic Effects of Bromo and Nitro Substituents

The electronic effects of the bromo and nitro substituents in 4-Bromo-2-nitrobenzaldehyde are characterized by strong electron-withdrawing influences that significantly alter the reactivity profile of the molecule [27] [24] [25] [26]. The nitro group exerts both inductive and resonance electron-withdrawing effects, with the resonance contribution being particularly significant due to the extended conjugation with the aromatic π-system [24] [29] [25].

The bromine substituent primarily exhibits inductive electron withdrawal due to its high electronegativity, though it can also participate in weak π-donation through its lone pairs [24] [26] [30]. The combined effect of these substituents results in a highly deactivated aromatic ring that is resistant to electrophilic substitution but more susceptible to nucleophilic attack [25] [26] [30].

Quantitative analysis using Hammett parameters indicates that the nitro group contributes a σ value of approximately +0.78 for the meta position relative to the aldehyde, while the bromine atom contributes approximately +0.23 for the para position [31] [27]. These values reflect the cumulative electron-withdrawing effect that enhances the electrophilicity of the aldehyde carbon [27] [32].

Aldehyde Reactivity Patterns

The aldehyde functionality in 4-Bromo-2-nitrobenzaldehyde exhibits enhanced electrophilicity due to the electron-withdrawing effects of the aromatic substituents [21] [22] [33] [32]. This increased electrophilicity manifests in accelerated rates of nucleophilic addition reactions compared to unsubstituted benzaldehyde [33] [34] [32]. The compound readily undergoes typical aldehyde reactions including formation of hydrates, hemiacetals, and condensation products [21] [22] [23].

The presence of electron-withdrawing substituents stabilizes the tetrahedral intermediates formed during nucleophilic addition, resulting in more favorable equilibrium positions for addition products [22] [33] [32]. This effect is particularly pronounced in reactions with weak nucleophiles, where the enhanced electrophilicity can overcome kinetic barriers that might otherwise limit reaction rates [33] [27] [32].

Kinetic studies of related nitrobenzaldehyde systems demonstrate that electron-withdrawing substituents can increase reaction rates by factors of 10 to 100 compared to unsubstituted analogs [31] [34] [35]. The specific positioning of the nitro group at the ortho position relative to the aldehyde provides additional stabilization through possible intramolecular interactions [34] [35].

Substituent Effect on Reaction Kinetics

The substituent effects on reaction kinetics in 4-Bromo-2-nitrobenzaldehyde follow established patterns for electron-withdrawing groups in aromatic systems [31] [34] [27] [35]. The presence of both nitro and bromo substituents creates a cumulative effect that significantly accelerates nucleophilic addition reactions at the aldehyde carbon while simultaneously deactivating the aromatic ring toward electrophilic substitution [34] [27] [26].

Hammett correlation analysis for substituted benzaldehydes indicates that the logarithm of the rate constant correlates linearly with the sum of the substituent constants, with positive slopes indicating rate enhancement by electron-withdrawing groups [31] [34] [27]. For 4-Bromo-2-nitrobenzaldehyde, the combined σ value of approximately +1.0 suggests significant rate enhancement in nucleophilic addition reactions [31] [27].

Temperature dependence studies reveal that the activation energy for aldehyde reactions is reduced in the presence of electron-withdrawing substituents, consistent with stabilization of the transition state through reduced electron density at the reaction center [34] [35]. The specific kinetic behavior depends on the nature of the nucleophile and reaction conditions, with hard nucleophiles showing greater sensitivity to electronic effects than soft nucleophiles [27] [36].

Data Tables

Table 1: Basic Physical and Chemical Properties of 4-Bromo-2-nitrobenzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrNO₃ |

| Molecular Weight (g/mol) | 230.02 |

| CAS Number | 5551-12-2 |

| MDL Number | MFCD00463687 |

| Physical State (20°C) | Solid (crystalline powder) |

| Melting Point (°C) | 95.0-99.0 |

| Boiling Point (°C) | 334.4±32.0 (predicted) |

| Density (g/cm³) | 1.781±0.06 (predicted) |

| Color/Appearance | Light orange to yellow to green |

| Solubility | Soluble in methanol |

| λmax (nm) | 260 (in acetonitrile) |

| SMILES | O=CC1=CC=C(Br)C=C1N+=O |

Table 2: Functional Group Analysis

| Functional Group | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Aldehyde (-CHO) | Position 1 | Electron-withdrawing | Electrophilic carbon center |

| Nitro (-NO₂) | Position 2 | Strong electron-withdrawing | Ring deactivation, meta-directing |

| Bromo (-Br) | Position 4 | Electron-withdrawing (inductive) | Ring deactivation, ortho/para-directing |

| Aromatic Ring | Benzene core | π-electron system | Stabilization through conjugation |

Table 3: Spectroscopic Characteristics

| Technique | Key Features | Diagnostic Value |

|---|---|---|

| ¹H NMR | Aromatic protons (7.5-8.5 ppm), Aldehyde proton (~10 ppm) | Structural confirmation |

| IR Spectroscopy | C=O stretch (1710-1685 cm⁻¹), C-H aldehyde (2850-2700 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion peak at m/z 230/232 (Br isotopes) | Molecular weight confirmation |

| UV-Vis Spectroscopy | λmax at 260 nm (acetonitrile) | Electronic transitions |

Table 4: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Impact |

|---|---|---|---|

| Bromo (-Br) | Electron-withdrawing (σI = +0.45) | Weak π-donation | Ring deactivation |

| Nitro (-NO₂) | Strong electron-withdrawing (σI = +0.65) | Strong π-withdrawal | Strong ring deactivation |

| Aldehyde (-CHO) | Electron-withdrawing (σI = +0.22) | Weak π-withdrawal | Ring deactivation |

| Combined Effect | Cumulative electron withdrawal | Net π-electron depletion | Highly deactivated ring system |

XLogP3

GHS Hazard Statements

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (95.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard